2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and positron emission tomography (PET) imaging. For instance, the radiosynthesis of a fluorinated compound for imaging AMPA receptors was achieved using a one-pot two-step method involving a spirocyclic hypervalent iodine(III) mediated radiofluorination followed by a copper(I) iodide mediated coupling reaction . This method could potentially be adapted for the synthesis of "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid" by altering the coupling partners to match the desired structure.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex, and the presence of fluorine can significantly affect the chemical properties of the molecule. For example, the X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate was obtained, which could provide insights into the electronic effects of fluorine substituents on aromatic systems . Understanding such interactions is crucial for predicting the reactivity and stability of "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid".
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions. The papers describe the use of fluorogenic reagents for the detection and analysis of primary amines and aminated carbohydrates , as well as the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones via a Paterno-Buchi reaction by photoreaction . These reactions highlight the reactivity of fluorinated compounds and suggest that "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid" may also undergo similar reactions, which could be useful in its functionalization or in the development of detection methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased stability of the compound in both acidic and basic solutions, as seen with the fluorogenic reagent developed for primary amines . Additionally, the hydrophobic nature of fluorinated tags can allow for analysis in reversed-phase HPLC . These properties are important to consider when studying "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid", as they will affect its solubility, stability, and methods of analysis.
Scientific Research Applications
PET Imaging Application
A study by Wang et al. (2014) describes the synthesis of a fluorine-18-labeled analogue of bexarotene for PET imaging, involving 2-fluoro-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzoic acid. This compound was developed for retinoid X receptor imaging and demonstrated a specific activity at the end of bombardment, highlighting its potential in PET imaging applications (Wang, Davis, Gao, & Zheng, 2014).
Synthesis of Novel Fluorophores
Singh and Singh (2008) reported the synthesis of novel fluorophores, including compounds structurally related to 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. These fluorophores have shown promising fluorescence signals in the UV-visible region, suggesting their application in labeling and imaging studies (Singh & Singh, 2008).
Anticancer Activities
Tian, Xie, and Liao (2020) synthesized a series of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid derivatives and evaluated their anticancer activities. They found that these compounds, particularly compound 4, exhibited potent inhibitory activities against BRCA1/2-proficient cells, suggesting a promising role in cancer treatment (Tian, Xie, & Liao, 2020).
Synthesis of Conjugated Arylpropenylidene-1,3-diazin-2-ones
Sekiet al. (2008) explored the synthesis of highly conjugated Arylpropenylidene-1,3-diazin-2-ones through a photoreaction involving 5-fluoro-l,3-dimethyluracil and various naphthalenes. Their study provided valuable insights into novel aromatic Paterno-Buchi type cycloadditions, which can be pertinent in the development of new compounds for various scientific applications (Seki, Aizawa, Sugaoi, Kimura, & Ohkura, 2008).
Manufacturing Process for Olaparib Intermediate
Chen et al. (2022) reported a scalable and economical process for synthesizing 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate in the production of Olaparib, a cancer treatment drug. This study contributes to the understanding of cost-effective and environmentally friendly production methods for pharmaceutical intermediates (Chen, Wang, Liu, Zhang, Li, Bian, Qiao, & Li, 2022).
Synthesis of Mono- and Difluoronaphthoic Acids
Tagat et al. (2002) discussed the synthesis of various mono- and difluoronaphthoic acids. While not directly involving 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, this research contributes to the broader understanding of fluorinated benzoic acid derivatives, which are crucial in various biological and pharmaceutical contexts (Tagat, McCombie, Nazareno, Boyle, Kozlowski, Chackalamannil, Josien, Wang, & Zhou, 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram12. The hazard statements associated with this compound are H302-H315-H319-H33512, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement is P28012, which advises wearing protective gloves/protective clothing/eye protection/face protection.
Future Directions
The compound is used in the synthesis of phthalazinone scaffolds that are potent inhibitors of poly (ADP-ribose) polymerase2, which is a promising direction for cancer treatment. It is also used in the design of isocorydine derivatives with anticancer effect2. Further research and development in these areas could lead to new treatments for cancer.
properties
IUPAC Name |
2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXLJNGPFJEKQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647416 | |
Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | |
CAS RN |
763114-26-7 | |
Record name | 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=763114-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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